molecular formula C9H7BrN4OS B2734050 5-Bromoisatin, 3-thiosemicarbazide CAS No. 1346414-05-8

5-Bromoisatin, 3-thiosemicarbazide

Cat. No.: B2734050
CAS No.: 1346414-05-8
M. Wt: 299.15
InChI Key: BWOCZUHJZYNGIK-UHFFFAOYSA-N
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Description

5-Bromoisatin, 3-thiosemicarbazide is a compound that combines the structural features of 5-bromoisatin and thiosemicarbazide. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The presence of both bromine and thiosemicarbazide moieties in its structure contributes to its unique chemical reactivity and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoisatin typically involves the bromination of isatin. One common method is the treatment of isatin with pyridinium bromochromate (PBC) in an acetic acid medium . The reaction is carried out by heating the mixture at 90°C for 20 minutes, followed by extraction with ether and purification.

For the synthesis of 3-thiosemicarbazide derivatives, thiosemicarbazide is reacted with the carbonyl group of 5-bromoisatin. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for 5-bromoisatin, 3-thiosemicarbazide are not well-documented in the literature. the general principles of organic synthesis, such as large-scale bromination and condensation reactions, can be applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisatin, 3-thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isatin and thiosemicarbazide derivatives, which exhibit enhanced biological activities .

Properties

IUPAC Name

(5-bromo-2-hydroxy-1H-indol-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAKCQDISKEWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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